2-({[4-cyclohexyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-4-methoxy-3,5-dimethylpyridine
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Overview
Description
2-({[4-CYCLOHEXYL-5-(3-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-3,5-DIMETHYL-4-PYRIDYL METHYL ETHER is a complex organic compound featuring a triazole ring, a pyridine ring, and a cyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[4-CYCLOHEXYL-5-(3-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-3,5-DIMETHYL-4-PYRIDYL METHYL ETHER typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving a hydrazine derivative and an appropriate alkyne under acidic or basic conditions.
Attachment of the Pyridine Ring: The pyridine ring is introduced through a nucleophilic substitution reaction, where a pyridine derivative reacts with the triazole intermediate.
Introduction of the Cyclohexyl Group: The cyclohexyl group is typically added via a Friedel-Crafts alkylation reaction.
Formation of the Sulfanyl Linkage: The sulfanyl linkage is formed by reacting the triazole-pyridine intermediate with a thiol compound.
Ether Formation: The final step involves the formation of the ether linkage through a Williamson ether synthesis, where an alkoxide reacts with an alkyl halide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the pyridine ring, potentially altering the electronic properties of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring, where halogenated derivatives can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced triazole or pyridine derivatives.
Substitution: Halogenated pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, the compound’s potential bioactivity makes it a candidate for studying enzyme inhibition, receptor binding, and other biochemical interactions. Its structural features may allow it to interact with specific biological targets, making it useful in drug discovery and development.
Medicine
Medically, the compound could be investigated for its therapeutic potential. Its ability to interact with biological targets suggests it could be developed into a drug for treating various diseases, particularly those involving the central nervous system or inflammatory pathways.
Industry
In industry, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity make it suitable for various industrial applications, including the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-({[4-CYCLOHEXYL-5-(3-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-3,5-DIMETHYL-4-PYRIDYL METHYL ETHER likely involves interaction with specific molecular targets such as enzymes or receptors. The triazole and pyridine rings can engage in hydrogen bonding and π-π interactions, while the cyclohexyl group may enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-({[4-CYCLOHEXYL-5-(2-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-3,5-DIMETHYL-4-PYRIDYL METHYL ETHER
- 2-({[4-CYCLOHEXYL-5-(4-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-3,5-DIMETHYL-4-PYRIDYL METHYL ETHER
Uniqueness
The uniqueness of 2-({[4-CYCLOHEXYL-5-(3-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-3,5-DIMETHYL-4-PYRIDYL METHYL ETHER lies in the specific positioning of the pyridine ring and the cyclohexyl group, which can significantly influence its chemical reactivity and biological activity. The combination of these structural features may result in unique binding properties and a distinct pharmacological profile compared to similar compounds.
Properties
Molecular Formula |
C22H27N5OS |
---|---|
Molecular Weight |
409.5 g/mol |
IUPAC Name |
2-[(4-cyclohexyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-methoxy-3,5-dimethylpyridine |
InChI |
InChI=1S/C22H27N5OS/c1-15-12-24-19(16(2)20(15)28-3)14-29-22-26-25-21(17-8-7-11-23-13-17)27(22)18-9-5-4-6-10-18/h7-8,11-13,18H,4-6,9-10,14H2,1-3H3 |
InChI Key |
GWDQLZIFWRRBJC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C(=C1OC)C)CSC2=NN=C(N2C3CCCCC3)C4=CN=CC=C4 |
Origin of Product |
United States |
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